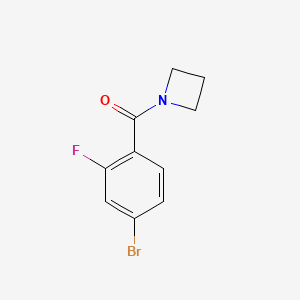![molecular formula C8H5FN2O2 B1444749 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid CAS No. 446284-56-6](/img/structure/B1444749.png)
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid
Vue d'ensemble
Description
“4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, such as “this compound”, often involves a ring cleavage methodology reaction. This process allows for the introduction of various bio-relevant functional groups to the pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrole ring fused to a six-membered pyridine ring . This structure is a common feature in many natural products, drug molecules, vitamins, and materials .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been prepared through two different routes starting from 1H-pyrrolo[2,3-b]pyridine N-oxide. These methods include regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange (Thibault, L’Heureux, Bhide, & Ruel, 2003).
Key Pharmaceutical Intermediate : A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been achieved, highlighting its significance in pharmaceutical research (Wang et al., 2006).
Applications in Drug Discovery and Molecular Design
Inhibitor Orientation and Activity Studies : The compound has been utilized in docking studies for c-Met kinase inhibitors, providing insights into the molecular orientations and active conformations of these inhibitors. Quantitative structure–activity relationship (QSAR) methods were employed to predict biological activities, highlighting its use in drug discovery (Caballero et al., 2011).
Antibacterial Agent Synthesis : The synthesis and antibacterial activity of related compounds, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have been explored. These studies contribute to the development of new antibacterial agents (Egawa et al., 1984).
Molecular Structure and Reactivity : Research has been conducted on the synthesis, characterization, and reactivity study of derivatives like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, providing valuable data on the molecular structure and potential applications in non-linear optics (Murthy et al., 2017).
Application in Living Cells : Fluorescent chemosensors based on pyrrolo[3,4-c]pyridine have been synthesized and applied for imaging Fe3+ in living HepG2 cells, demonstrating its potential in bio-imaging and cellular studies (Maity et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been shown to reduce blood glucose levels , suggesting that this compound may affect pathways related to glucose metabolism.
Result of Action
Similar compounds have been shown to have significant effects on cell migration and invasion , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By binding to the ATP-binding site of these receptors, this compound effectively blocks their kinase activity, thereby preventing downstream signaling pathways that promote tumor growth and angiogenesis.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In vitro experiments have demonstrated that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor’s kinase domain, thereby inhibiting its autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival. Additionally, the compound may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity and contribute to its overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and migration, as well as increased apoptosis in cancer cells. These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as weight loss and organ damage, indicating a threshold beyond which adverse effects become prominent. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules to exert their therapeutic effects. Additionally, the compound’s influence on metabolic flux and metabolite levels can impact cellular processes, such as energy production and biosynthesis, contributing to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues, such as tumors, enhance its therapeutic efficacy by ensuring targeted delivery to the site of action. Additionally, the compound’s interactions with binding proteins can influence its bioavailability and distribution, further modulating its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert additional effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)6-4(5)1-2-10-6/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQRMPFYRBTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732670 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446284-56-6 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




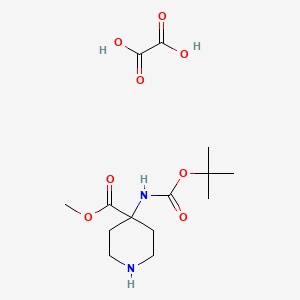


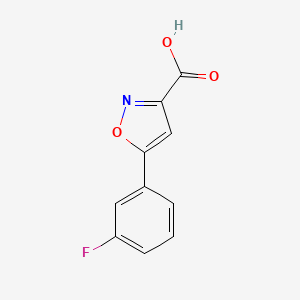

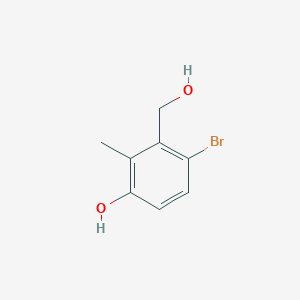

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
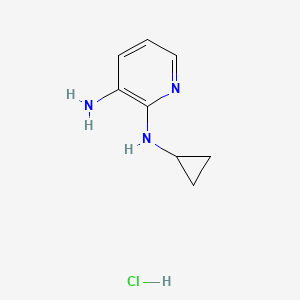
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
